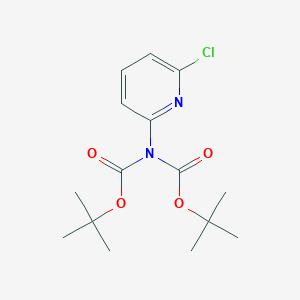

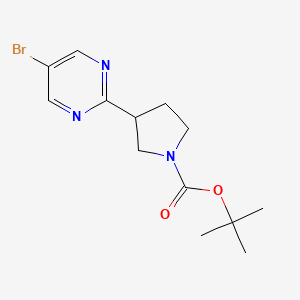

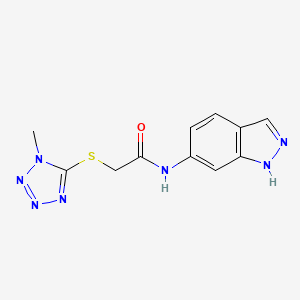

2,3-dimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “2,3-dimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide”, is characterized by the presence of a benzofuran ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications

Antioxidant Activity

This compound has been studied for its antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s ability to scavenge free radicals, chelate metal ions, and exhibit total antioxidant activity makes it a candidate for further research in oxidative stress-related diseases .

Antibacterial Activity

Benzamide derivatives, including this compound, have shown antibacterial activity against various gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibacterial agents, which is particularly important in the era of increasing antibiotic resistance .

Anti-inflammatory Applications

The anti-inflammatory properties of benzamide derivatives make them interesting for the development of new treatments for inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines, these compounds could provide relief from conditions like arthritis and other chronic inflammatory disorders .

Potential in Cancer Treatment

Some benzamides have been identified as having potential in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research into this compound could lead to the development of novel anti-cancer therapies .

Industrial Applications

Beyond medical applications, benzamides are used in various industrial sectors. For instance, they serve as intermediates in the synthesis of plastics, rubber, and other materials. The compound’s unique structure could lead to new applications in material science .

Drug Discovery

The structural features of benzamides make them valuable in drug discovery. They are part of many natural products and commercial drugs. This compound’s specific properties could be harnessed to develop new medications with improved efficacy and safety profiles .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name |

2,3-dimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-25-13-7-8-16-12(9-13)10-18(28-16)15-11-29-21(22-15)23-20(24)14-5-4-6-17(26-2)19(14)27-3/h4-11H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGSVJMJLSWAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)

![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)

methanone](/img/structure/B2881672.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)